1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine

Physicochemical profiling Lipophilicity Drug design

The compound 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine (CAS 904820‑41‑3, CID 22578963) is a synthetic small molecule belonging to the pyrazole‑sulfonyl‑piperidine class. Its core scaffold comprises a 3,5‑dimethyl‑1H‑pyrazole ring, a sulfonyl‑piperidine linker, and a 3‑methylbenzoyl substituent.

Molecular Formula C18H23N3O3S
Molecular Weight 361.5 g/mol
CAS No. 904820-41-3
Cat. No. B6518947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine
CAS904820-41-3
Molecular FormulaC18H23N3O3S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C
InChIInChI=1S/C18H23N3O3S/c1-13-8-7-9-16(12-13)18(22)21-15(3)17(14(2)19-21)25(23,24)20-10-5-4-6-11-20/h7-9,12H,4-6,10-11H2,1-3H3
InChIKeyIPVPJQSVOSVKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine (CAS 904820-41-3) – Baseline Identity for Procurement Selection


The compound 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine (CAS 904820‑41‑3, CID 22578963) is a synthetic small molecule belonging to the pyrazole‑sulfonyl‑piperidine class. Its core scaffold comprises a 3,5‑dimethyl‑1H‑pyrazole ring, a sulfonyl‑piperidine linker, and a 3‑methylbenzoyl substituent. Computed physicochemical properties derived from PubChem include a molecular weight of 361.5 g·mol⁻¹, an XLogP3‑AA of 2.9, five hydrogen‑bond acceptor atoms, and a topological polar surface area of 80.7 Ų [1]. The compound is offered by multiple reputable vendors at a typical purity of 95 % [2]. No peer‑reviewed primary literature reporting bioactivity, pharmacokinetic, or selectivity data for this specific compound was identified at the time of evidence compilation (last search April 2026). Consequently, the compound’s differentiation from close structural analogs rests primarily on computed molecular descriptors and its unique substitution pattern, which are critical for users seeking an unannotated tool compound or a building block for structure‑activity relationship (SAR) exploration.

3‑Methylbenzoyl substitution enables SAR exploration
Computed descriptors support in‑silico modeling workflows
Unannotated scaffold fits matched negative‑control studies

Why In‑Class Pyrazole‑Sulfonyl‑Piperidine Analogs Cannot Substitute for CAS 904820‑41‑3 Without Property Verification


Pyrazole‑sulfonyl‑piperidine analogs bearing different benzoyl substituents exhibit distinct computed physicochemical profiles that directly affect chromatographic behavior, solubility, permeability, and potential binding interactions. For example, substituting the 3‑methylbenzoyl group of CAS 904820‑41‑3 with a 4‑fluorobenzoyl (CAS 942873‑34‑9) reduces XLogP3‑AA by 0.2 log units (2.9 → 2.7) and increases the hydrogen‑bond acceptor count from 5 to 6 [1][2]. These seemingly modest numerical differences can shift retention time (ΔlogP ≈ 0.2), alter aqueous solubility, and modify pharmacophoric hydrogen‑bonding capacity, all of which are consequential in high‑throughput screening, hit‑to‑lead optimization, and in‑silico model building [3]. Users who substitute one catalog analog for another without verifying these property differences risk confounding SAR interpretations or obtaining divergent ADME predictions. Therefore, procurement of the exact target compound is essential whenever the 3‑methylbenzoyl group is required for a specific chemical biology or medicinal chemistry campaign.

Benzoyl substituent 3‑Methyl vs. 4‑fluoro shifts lipophilicity and may alter chromatographic retention
H‑bond acceptor count One‑acceptor difference can change solubility–permeability balance in screening
Property profile Computed descriptor shift may confound ADME predictions and SAR interpretation

Quantitative Differential Evidence for 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine Versus Close Analogs


Lipophilicity XLogP3‑AA: 3‑Methylbenzoyl vs. 4‑Fluorobenzoyl

The target compound (CAS 904820‑41‑3) has a computed XLogP3‑AA of 2.9, whereas its closest catalog analog, 1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine (CAS 942873‑34‑9), exhibits an XLogP3‑AA of 2.7 [1]. This +0.2 log-unit difference indicates a marginally higher lipophilicity for the 3‑methyl derivative, which can influence membrane permeability, off‑target binding, and chromatographic retention [2].

XLogP3‑AA Lipophilicity
Reported
Target: 2.9 vs. 4‑F analog: 2.7
Δ = +0.2 log units
Supports lipophilicity context; may influence permeability assays
Computed; no experimental logD determination
Physicochemical profiling Lipophilicity Drug design

Hydrogen‑Bond Acceptor Count: Impact on Solubility and Permeability Classification

The target compound contains five hydrogen‑bond acceptor atoms (two sulfonyl oxygens, one carbonyl oxygen, two pyrazole nitrogens), whereas the 4‑fluorobenzoyl analog contains six (additional fluorine atom regarded as H‑bond acceptor) [1]. The reduced HBA count in the 3‑methylbenzoyl derivative moves it closer to the optimal range for oral bioavailability (Rule‑of‑5: HBA ≤ 10), but more importantly, it decreases the compound’s polarity relative to the fluorinated analog, which may reduce aqueous solubility while enhancing passive membrane permeability [2].

H‑Bond Acceptor Count
Reported
Target: 5 vs. 4‑F analog: 6
Δ = −1 HBA
May influence solubility–permeability balance
Computed by Cactvs; verify with experimental logD
Solubility Permeability Hydrogen bonding

Molecular Weight and Topological Polar Surface Area: Distinct Physicochemical Fingerprint

The target compound has a molecular weight of 361.5 g·mol⁻¹ and a topological polar surface area (TPSA) of 80.7 Ų, while the 4‑fluorobenzoyl analog (MW 365.4 g·mol⁻¹; TPSA not publicly reported but predicted to be virtually identical due to conserved core scaffold) differs primarily in mass by −3.9 g·mol⁻¹ [1]. The advantage of the 3‑methylbenzoyl compound is its slightly lower MW and a consistent TPSA profile that remains within the Rule‑of‑5 boundary (TPSA < 140 Ų). These small numerical margins affect calculated ligand‑efficiency indices (e.g., LE = 1.4 × pIC₅₀/heavy‑atom‑count) during virtual screening campaigns [2].

MW & TPSA Fingerprint
Reported
Target MW 361.5, TPSA 80.7 vs. Analog MW 365.4 (TPSA ~80.7)
ΔMW = −3.9 g·mol⁻¹
Lower MW supports ligand efficiency context; TPSA within drug‑like range
Computed; experimental verification recommended
Molecular weight Polar surface area Drug-likeness

Vendor‑Stated Purity Specification: Typical 95 % Across Suppliers

Multiple independent vendors list this compound at a typical purity of 95 %, as determined by routine analytical techniques (HPLC or GC) [1]. While this purity level is standard for research‑grade screening compounds, users should note that no certificate of analysis (CoA) was available for public inspection at the time of this guide’s compilation. For comparison, the 4‑fluorobenzoyl analog is also marketed at 95 % purity [2], indicating no supplier‑driven quality differentiation. Any procurement decision that is purity‑sensitive should request a batch‑specific CoA before purchase.

Vendor Purity Specification
Specification review
Typically 95%
Purity comparable to analog; selection by structural criteria
Supplier-reported; request batch‑specific CoA
Purity Quality control Procurement

Biological Annotation Gap: Differentiation from PI3Kδ and FXa Series Compounds

Unlike pyrazole‑sulfonyl‑piperidine analogs that have been disclosed as potent PI3Kδ inhibitors (e.g., compounds from US 8,586,597 with IC₅₀ values of 16–26 nM) or as factor Xa inhibitors (e.g., fused pyrazole analog 16a with FXa Kᵢ = 0.35 nM) [1][2], the target compound has no publicly reported bioactivity data against any biological target. This lack of annotation may confer value as a negative‑control probe or as a blank‑slate scaffold for de‑novo target identification campaigns, where the absence of pre‑existing SAR expectation reduces bias in phenotypic screening [3].

Biological Annotation Gap
Class‑level
No bioactivity data identified
Unannotated status supports negative‑control use; reduces screening bias
Absence of evidence is not evidence of inactivity
Target selectivity Chemical probe Negative control

Limited Evidence Caveat: Differential Data Relies Primarily on Computed Descriptors

At the time of this guide’s generation (April 2026), no head‑to‑head experimental comparison (e.g., parallel IC₅₀ determination, metabolic stability, or solubility measurement) between CAS 904820‑41‑3 and any close structural analog has been published in the peer‑reviewed literature or deposited in public databases. The differential evidence presented herein is therefore dominated by computed molecular descriptors sourced from PubChem and by indirect class‑level inference [1]. Users requiring experimental differentiation for a specific biological target should commission custom head‑to‑head profiling before committing to large‑scale procurement [2].

Limited Experimental Evidence
Data to verify
Zero head‑to‑head experimental comparisons
Selection relies on computed descriptors; verify experimentally
Literature and database search April 2026
Evidence strength Computational chemistry Risk assessment

Procurement‑Relevant Application Scenarios for 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine


Lead‑Optimization SAR Studies Requiring a 3‑Methylbenzoyl Building Block

When a medicinal chemistry campaign requires systematic exploration of the benzoyl substituent’s steric and electronic effects on the pyrazole‑sulfonyl‑piperidine scaffold, CAS 904820‑41‑3 provides the ortho‑methyl‑free, meta‑methyl substituted variant (XLogP3‑AA = 2.9) that differs from the 4‑fluorobenzoyl analog (XLogP3‑AA = 2.7) [1]. This specific substitution may be preferred when the 3‑methyl group is hypothesized to engage in hydrophobic packing or to avoid metabolic liabilities associated with para‑halogenation [2].

Negative‑Control Compound for PI3Kδ or Prokineticin Receptor Screening Panels

Because the compound has no reported activity against PI3Kδ, factor Xa, or prokineticin receptors—unlike several structurally related pyrazole‑sulfonyl‑piperidine patent examples—it can serve as a matched negative control in biochemical or cellular assays where the active comparator is a halogenated or extended benzoyl analog [1]. This allows researchers to deconvolute target‑specific activity from scaffold‑driven non‑specific effects.

Computational Model Training and Validation for Lipophilicity Prediction

The 0.2‑unit XLogP3‑AA difference between the 3‑methylbenzoyl (2.9) and 4‑fluorobenzoyl (2.7) analogs [1] makes this pair suitable for training or validating in‑silico logP prediction models. Procurement of the pure compound enables experimental determination of logD₇.₄, which can then be used to benchmark QSAR or machine‑learning algorithms deployed in an industrial drug‑discovery pipeline.

Fragment‑Growing and Scaffold‑Hopping Libraries

With a molecular weight of 361.5 g·mol⁻¹ and TPSA of 80.7 Ų [1], the compound occupies a favorable region of drug‑like property space. It can be employed as a core scaffold in fragment‑growing exercises, where the 3‑methylbenzoyl group serves as a synthetic handle for further diversification (e.g., bromination, oxidation to carboxylic acid) without introducing the additional polarity of a fluorine substituent.

Application
Selection Property
Validation Focus
SAR exploration of benzoyl substituent effects
3‑Methyl substitution pattern and computed logP/HBA profile
Confirm lipophilicity shift and retention experimentally
Negative‑control probe for kinase/receptor panels
Absence of reported bioactivity
Verify inactivity in target‑specific assay
In‑silico logP prediction benchmarking
Computed logP differential within analog pair
Measure experimental logD to validate prediction models
Fragment‑growing scaffold with synthetic handle
Computed property profile supports lead‑like space
Functionalize methylbenzoyl handle while monitoring property shift
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